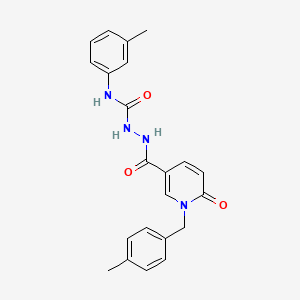
2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)-N-(m-tolyl)hydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)-N-(m-tolyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)-N-(m-tolyl)hydrazinecarboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
- CAS Number : 1105206-94-7
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in anticancer properties. The following sections detail its effects on various cancer cell lines and other biological targets.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines. Notably, studies have shown:
-
Breast Cancer Cell Lines : The compound was tested against MCF-7 (hormone receptor-positive) and MDA-MB-468 (triple-negative) breast cancer cell lines.
- MCF-7 Cell Line : The compound demonstrated moderate cytotoxicity with a GI50 value of approximately 19.3 µM.
- MDA-MB-468 Cell Line : More potent activity was observed here, with GI50 values under 10 µM for several analogs, indicating a promising avenue for treatment against aggressive breast cancer types .
- Mechanism of Action : The mechanism appears to involve the inhibition of critical signaling pathways such as Akt phosphorylation, which is essential for cancer cell survival and proliferation .
Data Table: Biological Activity Summary
| Cell Line | GI50 Value (µM) | Activity Level |
|---|---|---|
| MCF-7 | 19.3 | Moderate Cytotoxicity |
| MDA-MB-468 | <10 | High Cytotoxicity |
Case Studies and Experimental Findings
Several studies have explored the biological activity of related compounds to draw parallels and enhance understanding:
- Analogous Compounds : Research on similar hydrazinecarboxamide derivatives has shown that structural modifications can significantly impact biological activity. For instance, compounds with methyl or methoxy substitutions exhibited enhanced potency against cancer cell lines .
- Synergistic Effects : In combination therapy studies, certain derivatives of this compound have shown synergistic effects when used alongside established chemotherapeutics like gefitinib, suggesting potential for enhanced efficacy in clinical settings .
Potential Therapeutic Applications
Given its promising biological activity, this compound may have several therapeutic applications:
- Anticancer Therapy : Its ability to inhibit growth in aggressive breast cancer cell lines positions it as a candidate for further development in oncology.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, warranting further investigation into its use against bacterial infections .
属性
IUPAC Name |
1-(3-methylphenyl)-3-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-15-6-8-17(9-7-15)13-26-14-18(10-11-20(26)27)21(28)24-25-22(29)23-19-5-3-4-16(2)12-19/h3-12,14H,13H2,1-2H3,(H,24,28)(H2,23,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJBYSCIZBDDKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













